REACTION_CXSMILES
|
O.[K].[N+:3]([C:6]1[CH:7]=[C:8]([OH:14])[C:9]([O:12][CH3:13])=[CH:10][CH:11]=1)([O-:5])=[O:4].BrC[C:17]([CH:19]1[CH2:21][CH2:20]1)=[O:18].[CH3:22]N(C=O)C>O>[CH:19]1([C:17](=[O:18])[CH2:13][O:12][C:9]2[CH:10]=[CH:11][C:6]([N+:3]([O-:5])=[O:4])=[CH:7][C:8]=2[O:14][CH3:22])[CH2:21][CH2:20]1 |f:0.1.2,^1:1|
|
Name
|
4-nitroguaiacol potassium salt hydrate
|
Quantity
|
31.7 g
|
Type
|
reactant
|
Smiles
|
O.[K].[N+](=O)([O-])C=1C=C(C(=CC1)OC)O
|
Name
|
|
Quantity
|
29.4 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1CC1
|
Name
|
|
Quantity
|
310 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
932 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 4 hr as the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C
|
Type
|
FILTRATION
|
Details
|
Subsequent filtration
|
Type
|
CUSTOM
|
Details
|
yielded a yellow filter cake which
|
Type
|
WASH
|
Details
|
after washing 3× with 150 mL of H2O and air
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(COC1=C(C=C(C=C1)[N+](=O)[O-])OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |